1-[3-(2-methoxyphenoxy)propoxy]-2,3-dimethylbenzene
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Overview
Description
1-[3-(2-Methoxyphenoxy)propoxy]-2,3-dimethylbenzene is an organic compound characterized by its unique structure, which includes a methoxyphenoxy group attached to a propoxy chain, further connected to a dimethylbenzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(2-methoxyphenoxy)propoxy]-2,3-dimethylbenzene typically involves the reaction of 2-methoxyphenol with 1-bromo-3-chloropropane under basic conditions to form 3-(2-methoxyphenoxy)propane. This intermediate is then reacted with 2,3-dimethylbenzene in the presence of a suitable catalyst to yield the final product. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and bases like potassium carbonate to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-[3-(2-Methoxyphenoxy)propoxy]-2,3-dimethylbenzene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: Nucleophilic and electrophilic aromatic substitution reactions can introduce different functional groups onto the benzene ring or the methoxyphenoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and catalysts (e.g., palladium on carbon) are used under specific conditions to achieve desired substitutions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or hydrocarbons.
Scientific Research Applications
1-[3-(2-Methoxyphenoxy)propoxy]-2,3-dimethylbenzene has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism by which 1-[3-(2-methoxyphenoxy)propoxy]-2,3-dimethylbenzene exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antioxidant properties may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also interact with enzymes and receptors involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
1,1’-Oxybis[3-(2-methoxyphenoxy)propan-2-ol]: This compound shares a similar methoxyphenoxy group but differs in its overall structure and properties.
3-(2-Methoxyphenoxy)-1,2-propanediol: Another related compound with similar functional groups but distinct applications and properties.
Uniqueness
1-[3-(2-Methoxyphenoxy)propoxy]-2,3-dimethylbenzene is unique due to its specific combination of functional groups and structural features, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
1-[3-(2-methoxyphenoxy)propoxy]-2,3-dimethylbenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O3/c1-14-8-6-11-16(15(14)2)20-12-7-13-21-18-10-5-4-9-17(18)19-3/h4-6,8-11H,7,12-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POENUMJCCHTPEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OCCCOC2=CC=CC=C2OC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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